molecular formula C18H18O4 B2435104 (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 854835-27-1

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B2435104
CAS RN: 854835-27-1
M. Wt: 298.338
InChI Key: GNXWDCYUIVJPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as DMPVP, is a synthetic compound that belongs to the class of phenylpropenes. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

Neuroprotective Potential

A novel flavonoid compound structurally similar to (2E)-1-(2,5-Dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, isolated from the seeds of Celastrus paniculatus, demonstrated significant neuroprotective properties. This compound was effective against ketamine-induced cognitive deficits, particularly in relation to the cholinergic system in rats, suggesting its potential application in treating cognitive impairments associated with schizophrenia and possibly other neurodegenerative conditions (Chintha & Wudayagiri, 2021).

Anti-Inflammatory and Gastroprotective Effects

Compounds with structural similarities to this compound, known as chalcones, have been synthesized and evaluated for their anti-inflammatory and gastroprotective properties. These chalcones significantly inhibited carrageenan-induced rat paw edema and showed dose-dependent anti-inflammatory activity. Moreover, one of the synthesized compounds demonstrated notable gastroprotective activity comparable to cimetidine, suggesting potential for the development of new anti-inflammatory and gastroprotective drugs (Okunrobo, Usifoh, & Uwaya, 2006).

Antimalarial Activity

Chalcone derivatives structurally related to this compound have shown promising antimalarial activity. One study demonstrated that a chalcone derivative could act as an antimalarial by inhibiting hemozoin formation and increasing the number of stomatocytes in a malaria model. This suggests the potential of such compounds in the development of new antimalarial drugs with novel mechanisms of action (Wijayanti et al., 2018).

Neurotrophic Effects and Neurogenesis

Phenylbutenoid dimers, closely related to the structure of this compound, isolated from Zingiber purpureum, have been found to exert significant neurotrophic effects on cultured neurons. These compounds promoted neurite sprouting and provided protection against cell death caused by serum deprivation. Furthermore, they enhanced hippocampal neurogenesis in an experimental depression and dementia animal model, suggesting their potential application in treating neurodegenerative diseases and mood disorders (Matsui et al., 2012).

properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-14-9-11-18(22-3)15(12-14)16(19)10-8-13-6-4-5-7-17(13)21-2/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXWDCYUIVJPQR-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.